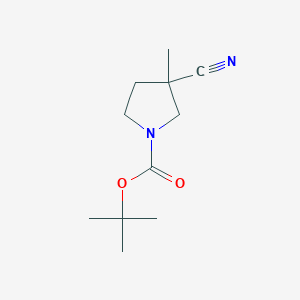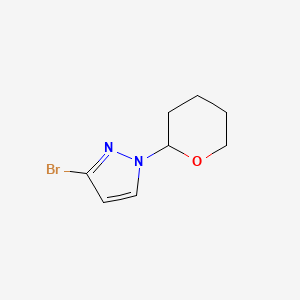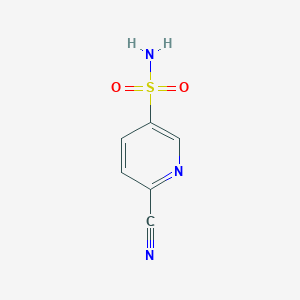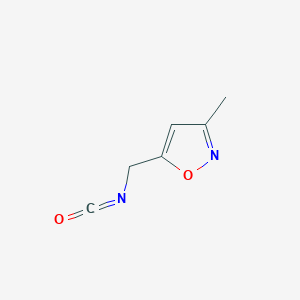
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
Descripción general
Descripción
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole, also known as IMO, is an organosulfur compound that is used in numerous scientific applications. It is a versatile and important reagent in organic synthesis and has been studied extensively in recent years. IMO has a wide range of applications, from pharmaceuticals to materials science, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Oxazole-Based Compounds in Anticancer Research
Oxazole-based compounds, including 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole, have been widely studied for their anticancer properties. The presence of oxygen and nitrogen atoms within the oxazole core structure facilitates various types of interactions with different enzymes and receptors. This has led to the discovery of new drugs aimed at combating cancer. Recent research has focused on synthesizing and evaluating biologically active derivatives of oxazole-based compounds, highlighting their potential in anticancer applications (Chiacchio et al., 2020).
Coordination Chemistry and Asymmetric Synthesis
The coordination chemistry of oxazoline ligands, derived from oxazole-based compounds, plays a significant role in asymmetric organic syntheses. These ligands have been employed by various research groups as chiral auxiliaries in transition metal-catalyzed processes. Oxazolines are valued for their versatility in ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. This research area offers insights into the structural characterization of oxazoline ligands in both solid state and solution, showcasing their application in creating enantioselective catalysts (Gómez et al., 1999).
Advancements in Oxazole-Based Medicinal Chemistry
Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with various enzymes and receptors through non-covalent interactions. This has made oxazole-based derivatives an active area of research in medicinal drug development. These compounds have been explored for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, among others. The exploration of oxazole compounds as clinical drugs or drug candidates represents a significant portion of contemporary medicinal chemistry, with numerous compounds showing potential for the treatment of diverse diseases (Zhang et al., 2018).
Synthesis of Oxazoles from N-Propargylcarboxamides
A notable method involves the synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides using AuCl(3) as a catalyst under mild conditions. This process allows for the direct and catalytic access to alkylidene oxazolines, demonstrating an innovative approach to oxazole synthesis. Such methodologies highlight the versatility and efficiency of generating oxazole compounds, which are crucial for further pharmaceutical applications (Hashmi et al., 2004).
Propiedades
IUPAC Name |
5-(isocyanatomethyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDKJBEUIEYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



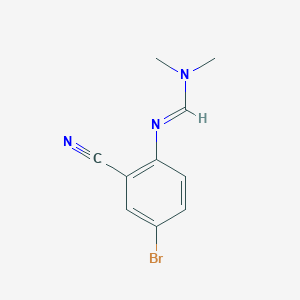
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)

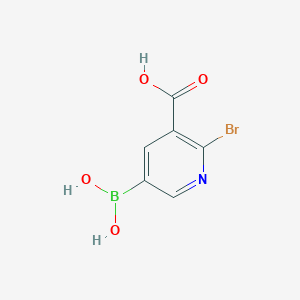

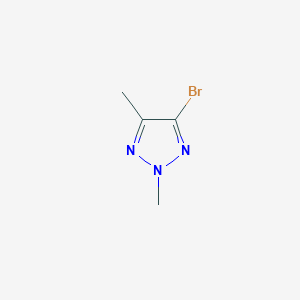
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
